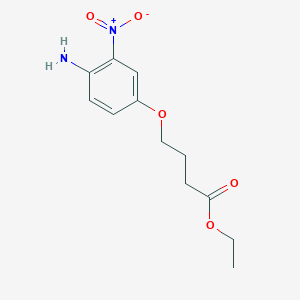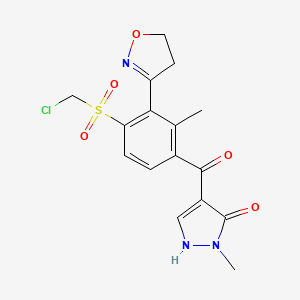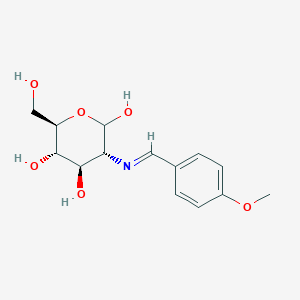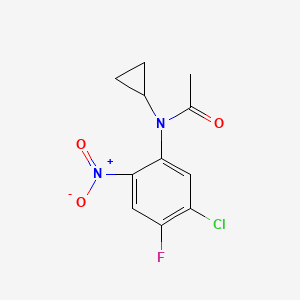
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro, fluoro, and nitro group on a phenyl ring, along with a cyclopropylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl moiety, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-(5-chloro-4-fluoro-2-aminophenyl)-N-cyclopropylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis .
相似化合物的比较
Similar Compounds
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a chloro group instead of a cyclopropyl moiety.
5-chloro-2-nitroaniline: Lacks the acetamide and cyclopropyl groups but shares the chloro and nitro functionalities.
Uniqueness
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts specific chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds .
属性
分子式 |
C11H10ClFN2O3 |
|---|---|
分子量 |
272.66 g/mol |
IUPAC 名称 |
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H10ClFN2O3/c1-6(16)14(7-2-3-7)10-4-8(12)9(13)5-11(10)15(17)18/h4-5,7H,2-3H2,1H3 |
InChI 键 |
FZNAZMHTVOERHW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


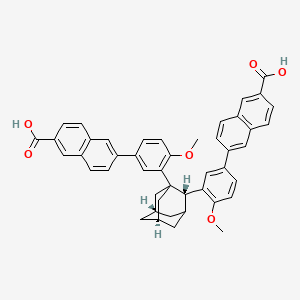
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
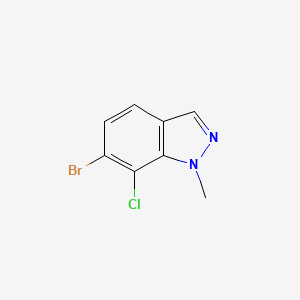
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)


![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
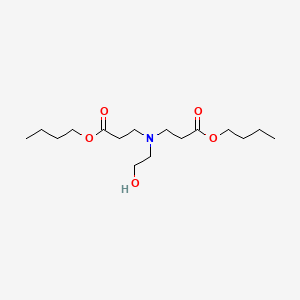
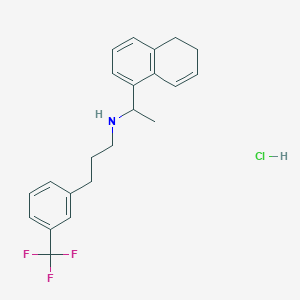

![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
